3-(Dimethylamino)-1,2,3-benzotriazin-4(3h)-one
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Overview
Description
3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzotriazinones This compound is characterized by a triazine ring fused to a benzene ring, with a dimethylamino group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. For example, a visible-light-mediated nitrogen-centered Norrish reaction can be employed to synthesize benzotriazinones in a continuous flow reactor .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as alkyl halides or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazinones with various functional groups.
Scientific Research Applications
3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticancer, antidiabetic, and antioxidant properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with biological receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A related compound with a similar triazine ring structure but lacking the dimethylamino group.
1,2,3-Benzotriazin-4(3H)-one: A compound with a similar core structure but different substituents on the triazine ring.
Uniqueness
3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity. This functional group enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
90558-65-9 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(dimethylamino)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C9H10N4O/c1-12(2)13-9(14)7-5-3-4-6-8(7)10-11-13/h3-6H,1-2H3 |
InChI Key |
VZQWMGQFLMFIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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